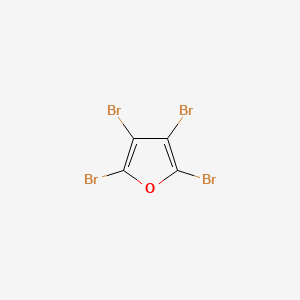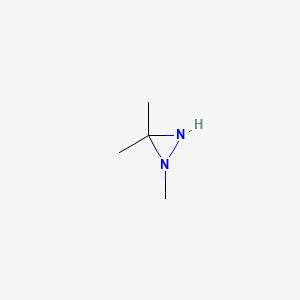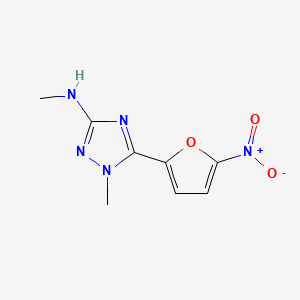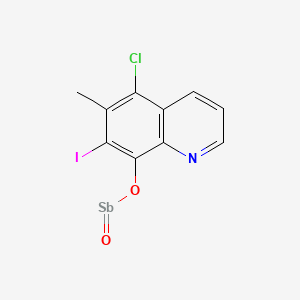
Quinoline, 5-chloro-7-iodo-6-methyl-8-(stibosooxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 5-chloro-7-iodo-6-methyl-8-(stibosooxy)- is a complex heterocyclic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a quinoline backbone substituted with chlorine, iodine, methyl, and stibosooxy groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 5-chloro-7-iodo-6-methyl-8-(stibosooxy)- typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst to form the quinoline core.
Skraup Synthesis: This classical method uses aniline, glycerol, and an oxidizing agent in an acidic medium to produce quinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 5-chloro-7-iodo-6-methyl-8-(stibosooxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline derivatives to tetrahydroquinolines.
Substitution: Halogen substituents (chlorine and iodine) can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Scientific Research Applications
Quinoline, 5-chloro-7-iodo-6-methyl-8-(stibosooxy)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Quinoline, 5-chloro-7-iodo-6-methyl-8-(stibosooxy)- involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: It binds to metal ions, interfering with cellular processes and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-8-quinolinol: Shares the quinoline core but lacks the iodine and stibosooxy groups.
5,7-Dichloro-8-quinolinol: Contains two chlorine substituents instead of chlorine and iodine.
8-Hydroxyquinoline: A simpler structure with only a hydroxyl group at the 8-position.
Uniqueness
Quinoline, 5-chloro-7-iodo-6-methyl-8-(stibosooxy)- is unique due to the presence of the stibosooxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
35592-49-5 |
|---|---|
Molecular Formula |
C10H6ClINO2Sb |
Molecular Weight |
456.28 g/mol |
IUPAC Name |
(5-chloro-7-iodo-6-methylquinolin-8-yl)oxy-oxostibane |
InChI |
InChI=1S/C10H7ClINO.O.Sb/c1-5-7(11)6-3-2-4-13-9(6)10(14)8(5)12;;/h2-4,14H,1H3;;/q;;+1/p-1 |
InChI Key |
FSAQRWKFXAQRBX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C2=C(C(=C1I)O[Sb]=O)N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate](/img/structure/B14675151.png)
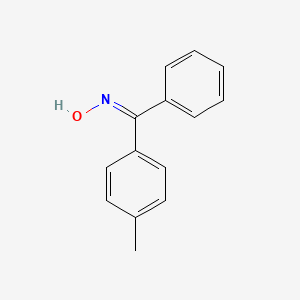
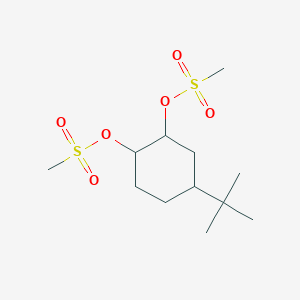
![2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile](/img/structure/B14675166.png)

![1-Methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14675178.png)
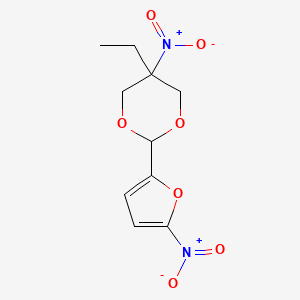


![4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one](/img/structure/B14675203.png)
![7-(Chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14675211.png)
